molecular formula C27H24N2O3 B10864121 1-(3,4-dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone

1-(3,4-dimethylphenyl)-2-({3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl}oxy)ethanone

Cat. No.: B10864121
M. Wt: 424.5 g/mol
InChI Key: SJWURXSJUZWQTQ-RVDMUPIBSA-N
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Description

1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE is a complex organic compound with a unique structure that combines phenyl, methoxy, styryl, and quinoxalinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE typically involves multi-step organic reactionsCommon reagents used in the synthesis include acetonitrile, water, and phosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC). This method allows for the isolation and purification of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce simpler phenyl compounds .

Scientific Research Applications

1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in chromatography.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-DIMETHYLPHENYL)-2-{[3-(4-METHOXYSTYRYL)-2-QUINOXALINYL]OXY}-1-ETHANONE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of atoms allows for unique interactions with biological targets, setting it apart from similar compounds .

Properties

Molecular Formula

C27H24N2O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-2-[3-[(E)-2-(4-methoxyphenyl)ethenyl]quinoxalin-2-yl]oxyethanone

InChI

InChI=1S/C27H24N2O3/c1-18-8-12-21(16-19(18)2)26(30)17-32-27-25(28-23-6-4-5-7-24(23)29-27)15-11-20-9-13-22(31-3)14-10-20/h4-16H,17H2,1-3H3/b15-11+

InChI Key

SJWURXSJUZWQTQ-RVDMUPIBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)COC2=NC3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC2=NC3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)OC)C

Origin of Product

United States

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